
4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Übersicht
Beschreibung
4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a complex organic compound with significant interest in various scientific fields. It is known for its unique structure, which includes a tetrahydroisoquinoline core substituted with hydroxybenzyl and dihydroxy groups. This compound is often studied for its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves multiple steps. One common method starts with the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline core. This is followed by the introduction of hydroxybenzyl and dihydroxy groups through various substitution reactions. Key reagents often include reducing agents like sodium borohydride and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency. The process generally includes stringent purification steps like recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzyl and isoquinoline positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation can yield quinone derivatives, while reduction might produce more saturated analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Structure
The compound has the following molecular formula: C17H17NO5, with a molecular weight of 317.32 g/mol. Its structure features a tetrahydroisoquinoline core, which is known for its pharmacological properties.
Physical Properties
- Molecular Weight: 317.32 g/mol
- Density: Not specified in the sources
- Melting Point: Not specified in the sources
Pharmacological Effects
4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been studied for its potential as a therapeutic agent in various conditions:
- Asthma Treatment: A related compound demonstrated significant bronchodilator effects, showing a greater preventive effect against asthma paroxysms compared to traditional treatments like isoproterenol sulfate. The compound was administered via inhalation and showed rapid action with prolonged effects, indicating its potential for asthma management .
- Neuroprotective Properties: The compound may exhibit neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer's. Studies have shown that similar compounds can inhibit acetylcholinesterase activity, suggesting potential applications in treating cognitive decline .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that can yield derivatives with enhanced biological activity. For example:
- Chemical Reactions: The synthesis typically involves the condensation of 3,4-dihydroxyphenethylamine with phenylglycidic acid derivatives under acidic conditions. This method has been optimized to produce compounds with desired pharmacological properties .
Biological Evaluation
The biological evaluation of this compound includes in vitro assays to assess its efficacy against specific targets such as acetylcholinesterase. For instance:
- Inhibition Studies: Compounds derived from similar structures have shown promising results in inhibiting acetylcholinesterase with IC50 values indicating strong activity. This suggests that the tetrahydroisoquinoline framework may be a viable scaffold for developing new inhibitors for Alzheimer's disease .
Case Study: Asthma Management
A clinical study highlighted the effectiveness of a derivative of this compound in managing asthma symptoms. Patients receiving the compound via inhalation reported significant relief from acute symptoms within minutes and sustained effects lasting several hours .
Research Findings: Neuroprotective Activity
Recent research focused on synthesizing derivatives of the compound to evaluate their neuroprotective effects. In vitro tests indicated that certain derivatives inhibited acetylcholinesterase activity effectively, supporting their potential use in treating Alzheimer's disease .
Wirkmechanismus
The mechanism of action of 4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, and cellular signaling. Detailed studies often reveal its binding affinities and the downstream effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
Higenamine: Shares a similar tetrahydroisoquinoline core but differs in the substitution pattern.
Salsolinol: Another tetrahydroisoquinoline derivative with distinct biological activities.
Nuciferine: Contains a similar isoquinoline structure but with different functional groups.
Uniqueness: 4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxybenzyl and dihydroxy groups makes it particularly interesting for studying interactions with biological targets and potential therapeutic applications.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Biologische Aktivität
4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (abbreviated as 4-HB-DHTIQ) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-HB-DHTIQ, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-HB-DHTIQ can be described as follows:
- Molecular Formula : C17H19N1O5
- Molecular Weight : 315.34 g/mol
- IUPAC Name : 4-hydroxybenzyl (6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate)
Property | Value |
---|---|
Molecular Formula | C17H19N1O5 |
Molecular Weight | 315.34 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Antioxidant Activity
Research indicates that 4-HB-DHTIQ exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.
The antioxidant activity of 4-HB-DHTIQ is primarily attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Studies have shown that it increases the levels of superoxide dismutase (SOD) and catalase in vitro.
Neuroprotective Effects
4-HB-DHTIQ has been studied for its neuroprotective effects, particularly in models of neurodegeneration.
Case Study: Neuroprotection in Parkinson's Disease Models
A study conducted on a rodent model of Parkinson's disease demonstrated that administration of 4-HB-DHTIQ led to a significant reduction in neuroinflammation and neuronal apoptosis. The compound was shown to inhibit the activation of microglia and reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Summary of Neuroprotective Studies
Study Type | Model Used | Key Findings |
---|---|---|
In Vivo | Rodent model of Parkinson's | Reduced neuroinflammation and apoptosis |
In Vitro | Neuronal cell cultures | Increased SOD and catalase activity |
Anti-inflammatory Properties
In addition to its antioxidant and neuroprotective effects, 4-HB-DHTIQ has demonstrated anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the NF-kB signaling pathway.
The compound inhibits the phosphorylation of IκBα, leading to reduced translocation of NF-kB to the nucleus and decreased expression of inflammatory mediators.
Anticancer Activity
Emerging research suggests that 4-HB-DHTIQ may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In a recent study using human breast cancer cell lines, treatment with 4-HB-DHTIQ resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase-3 and PARP cleavage.
Table 3: Anticancer Activity Summary
Cancer Type | Cell Line Used | Key Findings |
---|---|---|
Breast Cancer | MCF-7 | Induced apoptosis via caspase activation |
Colon Cancer | HT-29 | Reduced cell viability in a dose-dependent manner |
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-12-3-1-10(2-4-12)9-23-17(22)16-13-8-15(21)14(20)7-11(13)5-6-18-16/h1-4,7-8,16,18-21H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAMUAQHPBOFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972077 | |
Record name | (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-94-1 | |
Record name | Higenamine-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.